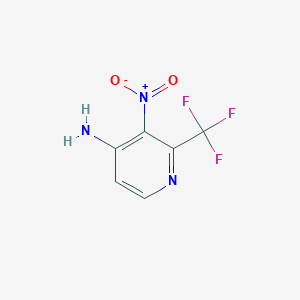

3-Nitro-2-(trifluoromethyl)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F3N3O2 |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

3-nitro-2-(trifluoromethyl)pyridin-4-amine |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-4(12(13)14)3(10)1-2-11-5/h1-2H,(H2,10,11) |

InChI Key |

RYLATOCYZDXEFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine

Established Synthetic Routes to 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694)

The established pathways to synthesize this compound rely on a sequence of reactions, where the order of functionalization is key to achieving the desired isomer. These routes often begin with a pre-functionalized pyridine (B92270) or involve the construction of the pyridine ring from acyclic precursors already containing the necessary moieties.

Regioselective synthesis, the ability to selectively introduce functional groups at specific positions on a molecule, is the primary challenge in synthesizing compounds like this compound. numberanalytics.com The pyridine ring is inherently electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

The core challenges in the regioselective synthesis of this molecule include:

Directing Group Influence : The powerful electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, particularly at the ortho and para positions, making subsequent electrophilic substitutions (like nitration) difficult.

Positional Control : Direct trifluoromethylation of pyridine itself often results in a mixture of 2-, 3-, and 4-trifluoromethylated products, making it difficult to control the regioselectivity due to the high reactivity of the trifluoromethyl radical. acs.orgresearchgate.net

Steric and Electronic Interplay : Achieving the specific 2,3,4-substitution pattern requires navigating the complex interplay of steric hindrance and electronic effects from each group as it is added to the ring. numberanalytics.com

Strategies to overcome these challenges often involve a multi-step approach where the substituents are introduced sequentially. For example, a synthetic pathway might start with a pyridine ring already containing a directing group that facilitates the introduction of the other functionalities in the correct positions.

Pyridine Nitration: The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine nucleus makes it resistant to nitration, often requiring harsh reaction conditions. A common method involves the use of nitric acid in the presence of trifluoroacetic anhydride, which can successfully nitrate (B79036) various pyridine derivatives, typically at the 3-position. researchgate.netrsc.org In the context of the target molecule, nitration would likely be performed on a 2-(trifluoromethyl)pyridin-4-amine or a related precursor. The pre-existing groups on the ring would direct the incoming nitro group, ideally to the 3-position.

Pyridine Amination: The introduction of the 4-amino group can be accomplished through several methods:

Reduction of a Nitro Group : A common and efficient strategy is the reduction of a corresponding 4-nitro precursor. For example, if 3,4-dinitro-2-(trifluoromethyl)pyridine were synthesized, the 4-nitro group could be selectively reduced to an amino group.

Nucleophilic Aromatic Substitution (SNAr) : If a precursor with a good leaving group (e.g., a halide) is present at the 4-position, it can be displaced by an amine source, such as ammonia (B1221849). orgsyn.org N-Substituted 3-amino-4-halopyridines are valuable intermediates for accessing more complex systems. nih.gov

Chichibabin Reaction : While a well-known method for direct amination of pyridines, it typically occurs at the 2- or 4-positions and may not be suitable for this specific, highly substituted target. ossila.com

A plausible route involves the amination of a 4-halo-3-nitropyridine intermediate. For instance, the reaction of 2-amino-3-nitropyridine (B1266227) with iron and acidified ethanol (B145695) has been used to prepare 2,3-diaminopyridine, demonstrating the feasibility of reducing a nitro group in the presence of an amino group. orgsyn.org

The trifluoromethyl (CF3) group is a crucial feature, and its incorporation is a key step in the synthesis. nih.gov Several methods exist for the trifluoromethylation of aromatic and heteroaromatic rings.

| Method | Description | Reagents/Conditions | Key Features |

| Halogen Exchange (Halex) | A traditional method involving the fluorination of a trichloromethylpyridine precursor. This is often done in liquid or vapor phases. nih.govjst.go.jp | HF, metal halide catalyst (e.g., FeCl₃, SbF₃) google.comgoogle.com | A robust, industrial-scale method but can require harsh conditions and multi-step precursor synthesis. jst.go.jp |

| Direct C-H Trifluoromethylation | Modern methods that directly replace a C-H bond with a CF₃ group. This can proceed through radical, nucleophilic, or electrophilic pathways. acs.orgacs.org | Electrophilic: Togni's reagent; Radical: Umemoto's reagent, CF₃I/photocatalysis. | Offers atom economy and late-stage functionalization potential, but regioselectivity can be a major challenge. acs.orgresearchgate.net |

| Copper-Mediated Trifluoromethylation | Cross-coupling reactions where a halo-pyridine is reacted with a trifluoromethyl source in the presence of a copper catalyst. acs.org | CuI, CF₃SiMe₃, KF | Generally proceeds under milder conditions than Halex and offers good functional group tolerance. |

For the synthesis of this compound, a strategy could involve the trifluoromethylation of a pre-substituted pyridine, such as a 2-chloropyridine (B119429) derivative, followed by nitration and amination.

Novel and Green Synthetic Approaches for Pyridine Derivatives

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include the use of catalysis and continuous manufacturing processes like flow chemistry.

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including functionalized pyridines. nih.gov These methods often provide access to structures that are difficult to obtain through traditional means and under milder conditions.

| Catalytic System | Reaction Type | Description |

| Cobalt Catalysis | [2+2+2] Cycloaddition | A regioselective method for constructing the pyridine ring itself from fluorine-containing diynes and nitriles. This approach builds the trifluoromethylated ring system in a single step with good yields. bohrium.com |

| Copper Catalysis | Annulation/Cascade Reactions | Copper catalysts can be used for cascade reactions that form functionalized pyridines. For example, Cu(II) can catalyze the one-pot reaction of ketones with enamines to produce substituted pyridines. rsc.orgnih.govorganic-chemistry.org |

| Palladium Catalysis | Cross-Coupling | Palladium catalysts are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize pyridine rings, though this is more for C-C or C-N bond formation after the core ring is established. nih.gov |

These catalytic approaches offer significant advantages in terms of efficiency and selectivity, making them attractive for the synthesis of complex pyridine derivatives. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is emerging as a powerful tool for chemical synthesis. numberanalytics.com This technology offers several advantages for the synthesis of pyridine derivatives and other heterocyclic compounds.

Key Advantages of Flow Chemistry:

Enhanced Safety : Hazardous reactions or reagents can be handled more safely in small, controlled volumes. numberanalytics.com

Improved Efficiency : Superior heat and mass transfer can lead to significantly reduced reaction times and higher yields. numberanalytics.com

Scalability : Scaling up production is simpler and more direct than with batch processes. organic-chemistry.org

While a specific flow synthesis for this compound is not detailed in the literature, the principles have been successfully applied to key transformations in pyridine chemistry. For instance, the N-oxidation of pyridine derivatives using a packed-bed microreactor has been shown to be a safe, green, and highly efficient process that can operate continuously for extended periods. organic-chemistry.org Such a step is often a precursor to further functionalization. The application of flow chemistry could streamline the multi-step synthesis of the target compound, improving safety and efficiency, particularly for nitration and fluorination steps which can be hazardous. mdpi.com

Sustainable and Atom-Economical Synthetic Pathways

In modern organic synthesis, the development of sustainable and atom-economical pathways is a primary goal. For the synthesis of complex pyridines, this involves minimizing waste, avoiding hazardous reagents, and designing processes where the maximum number of atoms from the reactants are incorporated into the final product.

While specific green chemistry protocols for this compound are not extensively documented, general principles applicable to pyridine synthesis are being actively explored. Transition metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for the late-stage functionalization of pyridine rings, reducing the need for pre-functionalized substrates. acs.org Another approach is the use of multicomponent reactions, such as the Hantzsch pyridine synthesis, which constructs the pyridine ring from simpler precursors in a single, efficient step. organic-chemistry.org Subsequent oxidation or dehydrogenation can yield the aromatic pyridine core. organic-chemistry.org

Catalysis plays a crucial role in developing sustainable methods. The use of heterogeneous catalysts, for example, can simplify product purification and allow for catalyst recycling. organic-chemistry.org Research into the reduction of nitro groups, a key step in forming amino pyridines, has identified new processes to develop sustainable methodologies. google.com One such method involves the use of trichlorosilane (B8805176) and an organic base for the reduction of nitro groups to amino derivatives. google.com Similarly, Pd/C-catalyzed reactions offer an environmentally benign approach for various transformations in synthetic chemistry. rsc.org

Table 1: Overview of Sustainable Synthetic Strategies for Pyridine Derivatives

| Strategy | Description | Advantages |

|---|---|---|

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyridine ring. | Reduces the need for pre-functionalization, improving step- and atom-economy. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the product (e.g., Hantzsch synthesis). | High efficiency, convergence, and atom economy. |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Facilitates catalyst separation and recycling, reducing waste. |

| Green Reduction Methods | Employing environmentally friendly reagents for transformations like nitro-to-amine reduction. | Avoids toxic or hazardous reducing agents. |

Precursors and Intermediate Derivatization in the Synthesis of this compound

The synthesis of a polysubstituted pyridine like this compound can be approached in two primary ways: by constructing the pyridine ring with the necessary substituents already present on the precursors, or by functionalizing a pre-existing pyridine or picoline ring. Given the specific substitution pattern, the latter approach, relying on stepwise functionalization, is more common.

Strategies for Functional Group Introduction and Interconversion

The introduction of the trifluoromethyl, nitro, and amine groups requires carefully chosen reagents and reaction conditions to ensure correct regioselectivity.

Trifluoromethyl Group Introduction : The trifluoromethyl (CF3) group is often installed on a pyridine ring using one of two major methods. nih.gov The first involves a halogen exchange reaction, starting from a trichloromethyl-substituted pyridine, which is then treated with a fluorinating agent. nih.gov A more direct and common route starts with a methyl-substituted pyridine (a picoline). The methyl group undergoes vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst. nih.gov Alternatively, the pyridine ring can be constructed from a CF3-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, through a cyclocondensation reaction. nih.gov

Nitro Group Introduction : The nitration of pyridine rings can be challenging due to the ring's deactivation towards electrophilic substitution. A common method involves reacting the pyridine compound with dinitrogen pentoxide in an organic solvent. ntnu.no The resulting intermediate is then treated with a solution of sodium bisulfite to yield the 3-nitropyridine (B142982). ntnu.no The nitro group is a versatile functional handle; it can be reduced to form an amine group or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. google.commdpi.com

Amine Group Introduction : The 4-amino group can be introduced through several pathways. One common method is the reduction of a corresponding 4-nitro precursor. google.com Another powerful strategy is the direct amination of a 3-nitropyridine via vicarious nucleophilic substitution (VNS), where a nucleophile replaces a hydrogen atom, typically para to the nitro group. ntnu.no Alternatively, the amino group can be introduced by nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the ring.

Role of Halogenated Pyridine Intermediates

Halogenated pyridines are pivotal intermediates in the synthesis of this compound and its analogues. Halogens, particularly chlorine and bromine, serve as versatile handles that can be readily displaced by nucleophiles or participate in cross-coupling reactions to build molecular complexity.

The synthesis of the target molecule likely proceeds through a halogenated intermediate, such as 4-chloro-3-nitro-2-(trifluoromethyl)pyridine. In this scenario, the chlorine atom acts as a leaving group, which is subsequently displaced by ammonia or an equivalent aminating agent via a nucleophilic aromatic substitution (SNAr) reaction to install the 4-amino group. The electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the pyridine ring, facilitating this nucleophilic attack, especially at the 2- and 4-positions.

The synthesis of these crucial halogenated intermediates often begins with more basic precursors. For instance, the introduction of the trifluoromethyl group frequently involves the chlorination of a methyl group on the pyridine ring as an initial step before fluorination. nih.gov This process generates key chlorinated intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) or 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov Furthermore, regioselective halogenation of the pyridine C-H bonds is a vital tool for creating specifically substituted building blocks required for drug and agrochemical development. chemrxiv.org For example, methods have been developed for the 3-selective halogenation of pyridines by temporarily transforming the pyridine into a more reactive intermediate. chemrxiv.org The activation of the pyridine ring as an N-oxide can also facilitate nucleophilic substitution of halogens, providing another route to functionalized aminopyridines. google.com

Table 2: Key Intermediates and Their Synthetic Roles

| Intermediate Class | Example | Role in Synthesis |

|---|---|---|

| Halogenated TFMP | 2-Chloro-3-(trifluoromethyl)pyridine | Precursor for further functionalization; CF3 group is already installed. |

| Nitrated Halopyridine | 4-Chloro-3-nitropyridine derivative | Key intermediate where the halogen serves as a leaving group for amination. |

| Pyridine N-Oxides | 3-Bromo-4-nitropyridine N-oxide | Activated substrate for nucleophilic substitution to introduce fluorine or other groups. google.com |

| Picoline Derivatives | 2-Methyl-3-nitropyridine | Starting material for the introduction of the CF3 group via halogenation/fluorination of the methyl group. |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Ring System

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is inherently challenging compared to benzene. The electronegative nitrogen atom reduces the ring's electron density and, under the strongly acidic conditions typical for EAS, becomes protonated, which further deactivates the ring towards attack by electrophiles. rsc.orgwikipedia.org The reactivity of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694) in EAS reactions is determined by the cumulative effects of its three substituents.

Amino Group (-NH₂): As a potent activating group, the 4-amino substituent donates electron density into the ring through resonance, directing incoming electrophiles to the ortho (C-3 and C-5) and para (C-6) positions. In polysubstituted rings, the most activating group typically governs the regiochemical outcome. pearson.com

Nitro Group (-NO₂): This is a strong deactivating group due to both inductive and resonance effects, withdrawing electron density from the ring. It acts as a meta-director. youtube.com

Trifluoromethyl Group (-CF₃): This group is also strongly deactivating, primarily through a powerful inductive electron-withdrawing effect, and is a meta-director.

In the case of this compound, the directing effects are as follows:

The 4-amino group directs towards positions 3 and 5.

The 3-nitro group directs towards position 5.

The 2-trifluoromethyl group directs towards position 5.

All substituents collectively direct an incoming electrophile to the C-5 position. However, the overwhelming deactivating influence of the nitro and trifluoromethyl groups, combined with the intrinsic low reactivity of the protonated pyridine ring, renders the molecule highly resistant to electrophilic aromatic substitution. youtube.com Consequently, forcing such a reaction would require exceptionally harsh conditions, and yields are expected to be very low. ntnu.no

Nucleophilic Aromatic Substitution Reactions on Pyridine Core

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for Nucleophilic Aromatic Substitution (SₙAr), particularly at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgstackexchange.com The reactivity of this compound is profoundly enhanced by its electron-withdrawing substituents.

The nitro and trifluoromethyl groups significantly lower the electron density of the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles. libretexts.org While this molecule lacks a conventional leaving group like a halide, the nitro group itself can be displaced in SₙAr reactions, a phenomenon observed in various nitropyridine systems. wikipedia.orgnih.gov The strong activation provided by the adjacent trifluoromethyl group at C-2 would facilitate nucleophilic attack at the C-3 position, potentially leading to the displacement of the nitro group. Research on related 2-substituted-3-nitropyridines has shown that the nitro group can be selectively substituted by various sulfur nucleophiles. nih.gov This indicates that the C-3 position is a viable site for nucleophilic attack, making the nitro group a plausible leaving group under suitable reaction conditions.

Transformations of the Nitro Group

The nitro group is the most reactive functional group on the molecule for synthetic transformations, particularly through reduction.

Reduction Chemistry to Amino and Other Nitrogen Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. researchgate.netyoutube.com For this compound, this reaction yields 2-(trifluoromethyl)pyridine-3,4-diamine . This diamine is a valuable synthetic intermediate, particularly for the construction of fused heterocyclic systems.

A wide array of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups. Catalytic hydrogenation is a common method, as are reductions using metals in acidic media or specific reagents like tin(II) chloride, which is known for its chemoselectivity. youtube.comresearchgate.net

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst, often in Ethanol (B145695) or Ethyl Acetate (B1210297) | Highly effective but can also reduce other functional groups like alkenes or dehalogenate aryl halides. | commonorganicchemistry.com |

| Fe / HCl or AcOH | Iron powder in the presence of a strong acid (e.g., HCl) or acetic acid. | A classic, cost-effective method that is generally selective for nitro groups. | researchgate.net |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate, typically in a solvent like Ethanol or Ethyl Acetate. | Known for its high chemoselectivity, reducing nitro groups in the presence of other reducible functionalities like ketones or nitriles. | researchgate.netyoutube.comcommonorganicchemistry.com |

| Zn / NH₄Cl | Zinc dust in the presence of ammonium (B1175870) chloride. | A milder condition that can be used to obtain intermediate hydroxylamines or proceed to the full amine reduction. | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | A mild reducing agent often used when harsh acidic or catalytic conditions are not suitable. | researchgate.net |

Role in Oxidative and Reductive Coupling Reactions

While complete reduction to the amine is the most common fate of the nitro group, other transformations are possible. Under certain reductive conditions, particularly with reagents like lithium aluminum hydride (LiAlH₄), aromatic nitro compounds may form coupled products such as azo compounds (Ar-N=N-Ar). commonorganicchemistry.com

More recently, the nitro group has been utilized as a synthetic handle in modern reductive C-N cross-coupling reactions. These methods allow for the direct formation of secondary amines by coupling nitroarenes with partners like boronic acids, using either transition-metal or organophosphorus catalysts. nih.govorganic-chemistry.org This approach transforms the nitro group into an amine in situ, which then couples with the boronic acid, offering a more direct route to complex amine products compared to the traditional two-step process of reduction followed by a separate coupling reaction. Such methodologies highlight the versatility of the nitro group as a precursor for constructing C-N bonds.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is characterized by its exceptional stability and general lack of reactivity under common synthetic conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ group resistant to most chemical transformations. Its primary role in this compound is electronic; it functions as a potent electron-withdrawing group through the inductive effect. nih.gov

This strong electron-withdrawing nature significantly influences the reactivity of the entire molecule by:

Deactivating the Pyridine Ring: It contributes to the ring's resistance towards electrophilic aromatic substitution.

Activating the Pyridine Ring: It enhances the ring's susceptibility to nucleophilic aromatic substitution.

Increasing Acidity: It can increase the acidity of nearby N-H protons.

While methods exist to introduce trifluoromethyl groups onto aromatic rings, often requiring harsh conditions like halogen exchange from a trichloromethyl precursor, the reverse reaction or further transformation of the -CF₃ group itself is not a common synthetic strategy. nih.gov Therefore, in the context of the reactions discussed, the trifluoromethyl group primarily serves as a stable, powerfully electron-withdrawing spectator that modulates the reactivity of the other functional groups.

Stability and Transformation under Various Reaction Conditions

The stability of this compound is significantly influenced by the presence of both the nitro and trifluoromethyl groups. These strongly electron-withdrawing substituents decrease the electron density of the pyridine ring, which can affect its thermal and chemical stability. Generally, nitropyridines exhibit a degree of instability and can be susceptible to decomposition under harsh conditions, a characteristic that is likely pertinent to the title compound.

Transformations of this compound can be anticipated at several of its functional groups. The nitro group is susceptible to reduction to an amino group using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. This transformation would yield 2-(trifluoromethyl)pyridine-3,4-diamine, a versatile intermediate for the synthesis of fused heterocyclic systems. The amino group at the 4-position can undergo a range of reactions, including diazotization followed by substitution, which would allow for the introduction of a variety of other functional groups at this position.

The pyridine ring itself, being highly electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com While there isn't a readily displaceable leaving group on the ring, the strong activation provided by the nitro and trifluoromethyl groups could facilitate reactions with potent nucleophiles, potentially leading to substitution at the positions ortho or para to the nitro group, should a suitable leaving group be present in a related analogue. Additionally, the entire molecule can be subject to transformations under metabolic conditions, as seen with related compounds like 4-aminopyridine, which undergoes hydroxylation. nih.gov

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product |

| Nitro Group | Reduction | 2-(Trifluoromethyl)pyridine-3,4-diamine |

| Amino Group | Diazotization/Substitution | Various 4-substituted-3-nitro-2-(trifluoromethyl)pyridines |

| Pyridine Ring | Nucleophilic Aromatic Substitution (with a leaving group) | Substituted pyridine derivatives |

| Pyridine Ring | Oxidation (metabolic) | Hydroxylated derivatives |

Stereoelectronic Influence on Pyridine Reactivity

The reactivity of the pyridine ring in this compound is profoundly governed by the stereoelectronic effects of its substituents. Both the nitro (-NO₂) group at the 3-position and the trifluoromethyl (-CF₃) group at the 2-position are potent electron-withdrawing groups. Their combined influence significantly depletes the electron density of the aromatic system, making it highly electrophilic.

The trifluoromethyl group exerts a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. The nitro group also has a strong -I effect, in addition to a powerful negative mesomeric effect (-M), which further delocalizes electron density from the ring. This pronounced electron deficiency deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. wikipedia.org

Studies on related molecules, such as 4-nitropyridine (B72724) N-oxide, have shown that electron-withdrawing groups in the para position lead to an increase in the ipso-angle of the pyridine ring and a decrease in the length of the N-O bond, demonstrating the significant impact of substituents on the molecular geometry and electronic distribution. nih.gov Similar distortions and alterations in bond lengths are expected in this compound, which will, in turn, influence its reactivity. The steric bulk of the trifluoromethyl group at the 2-position can also play a role in directing incoming reagents, potentially hindering attack at the adjacent 3-position.

Table 2: Stereoelectronic Effects of Substituents

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring |

| -CF₃ | 2 | -I (strong) | None | Electron-withdrawing |

| -NO₂ | 3 | -I (strong) | -M (strong) | Electron-withdrawing |

| -NH₂ | 4 | -I (weak) | +M (strong) | Electron-donating |

Reactivity of the Amino Group

The amino group of this compound is a key site for functionalization. While direct further amination of the amino group itself is not typical, related amination reactions on the pyridine ring are of synthetic interest. For instance, nucleophilic aromatic substitution for hydrogen (SNAr-H) can introduce an amino group at a different position on a suitably activated pyridine ring. In the context of the title compound, the existing amino group can direct or influence subsequent reactions. Ruthenium-catalyzed amination of 2-aminopyridines has been demonstrated as a method for C-N bond formation, suggesting that under specific catalytic conditions, further functionalization could be achieved. researchgate.netthieme-connect.de

Acylation of the amino group is a more common transformation. The reaction of 4-aminopyridines with acylating agents such as acid anhydrides or acyl chlorides typically proceeds readily to form the corresponding N-acyl derivatives. publish.csiro.auresearchgate.net In the case of this compound, the nucleophilicity of the amino group is reduced by the electron-withdrawing effects of the nitro and trifluoromethyl groups. However, it is still expected to react with common acylating agents, potentially requiring a catalyst such as 4-(dimethylamino)pyridine (DMAP) or pyridine itself to facilitate the reaction. acs.org The mechanism of acylation for aminopyridines can vary, with some reacting directly at the exocyclic amino nitrogen, while others may proceed through an initial acylation of the ring nitrogen followed by an intramolecular rearrangement, although the latter is less likely for 2- and 3-aminopyridines. publish.csiro.au

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile. However, as previously mentioned, its nucleophilicity is attenuated by the electron-withdrawing substituents on the pyridine ring. ias.ac.in Despite this, it can still participate in nucleophilic attack on sufficiently electrophilic centers. The pyridine ring nitrogen also possesses a lone pair of electrons and can act as a nucleophile, although its basicity and nucleophilicity are also significantly reduced by the electron-withdrawing groups. In reactions with alkyl halides, 4-aminopyridines can undergo N-alkylation at either the exocyclic amino group or the ring nitrogen, with the site of alkylation depending on the reaction conditions and the nature of the electrophile. researchgate.net

The presence of multiple nitrogen atoms with lone pairs makes this compound a potential ligand for metal coordination. Aminopyridine derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netnih.gov The coordination can occur through either the pyridine ring nitrogen or the exocyclic amino nitrogen. The electronic properties of the ligand, which are heavily influenced by the substituents, can tune the catalytic activity of the resulting metal complex. acs.orgnih.govnih.gov The strong electron-withdrawing groups in the title compound would make it a relatively poor electron donor, which could be advantageous in certain catalytic applications where a less electron-rich metal center is desired.

Heterocyclic Annulation and Ring Transformations

The structure of this compound, with its multiple functional groups, makes it a potential substrate for heterocyclic annulation and ring transformation reactions. Annulation reactions involve the construction of a new ring onto an existing molecule. wikipedia.org The amino group at the 4-position and the adjacent ring carbon at the 5-position could potentially act as a binucleophile in reactions with suitable electrophiles to form fused heterocyclic systems, such as imidazopyridines. rsc.org Similarly, the amino group and the nitro group could be involved in cyclization reactions under reductive conditions to form fused systems.

Ring transformation reactions, where one heterocyclic ring is converted into another, are also a possibility. For example, nitropyrimidinones have been shown to undergo ring transformation in the presence of active methylene (B1212753) compounds and ammonium acetate to yield functionalized 4-aminopyridines. rsc.org While this describes a synthesis of a 4-aminopyridine, it highlights the potential for the pyridine ring in the title compound to undergo cleavage and re-formation into a different heterocyclic or even carbocyclic system under specific conditions. For instance, para-substituted pyridines can be converted into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. acs.orgresearchgate.net Given the electron-deficient nature of the pyridine ring in this compound, it could be susceptible to ring-opening by strong nucleophiles, initiating a cascade that could lead to a different ring system.

Detailed Mechanistic Elucidations for Key Reactions

The key reactions of this compound are likely to involve nucleophilic attack, either at the electron-deficient pyridine ring or at an electrophile by the amino group. The mechanism of nucleophilic aromatic substitution (SNAr) on the highly electron-deficient ring would proceed via an addition-elimination pathway. wikipedia.orgbyjus.com In a hypothetical reaction where a leaving group is present, a nucleophile would attack the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate would be delocalized over the aromatic system and effectively stabilized by the nitro and trifluoromethyl groups. Subsequent departure of the leaving group would restore the aromaticity of the ring, yielding the substituted product. The addition of the nucleophile is typically the rate-determining step. nih.gov

The mechanism of acylation of the 4-amino group would likely involve the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. For a reaction with an acyl chloride, this would lead to a tetrahedral intermediate which then collapses to expel a chloride ion, forming the N-acylated product after deprotonation. The reaction may be catalyzed by a base, which would deprotonate the amino group to increase its nucleophilicity, or by a nucleophilic catalyst like DMAP.

In the context of its role as a ligand, the formation of a metal complex would involve the donation of a lone pair of electrons from one of the nitrogen atoms to a vacant orbital on the metal center, forming a coordinate covalent bond. The thermodynamics and kinetics of this process would be influenced by the electronic properties of the ligand and the metal, as well as by the solvent and other ligands present in the coordination sphere.

Transition State Analysis and Reaction Coordinate Studies

There is currently no publicly available research that has conducted a transition state analysis or detailed reaction coordinate studies for reactions involving this compound. Such studies, typically employing computational quantum chemistry methods, are essential for elucidating reaction mechanisms, determining activation energies, and identifying the lowest energy pathways for chemical transformations.

Kinetic and Thermodynamic Studies

Similarly, a thorough search of scientific databases and literature does not yield any specific kinetic or thermodynamic data for this compound. Experimental determination of reaction rate constants, equilibrium constants, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction for this compound has not been reported.

Derivatization and Functionalization Strategies for 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine

Functionalization of the Amino Moiety

The primary amino group at the 4-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Formation of Amides, Ureas, and Sulfonamides

The nucleophilic nature of the amino group in 3-nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694) allows for its facile acylation to form amides. This can be achieved through reaction with various acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acid byproduct. While specific examples for this exact molecule are not prevalent in readily available literature, the general reactivity of aminopyridines suggests that these reactions would proceed readily. For instance, the synthesis of N-(trifluoromethyl)amides from carboxylic acid derivatives has been reported, showcasing a relevant transformation. nih.gov

Similarly, the amino group can react with isocyanates to form urea (B33335) derivatives. This reaction is a common strategy in medicinal chemistry to introduce hydrogen bond donor and acceptor motifs. The synthesis of N,N'-diarylureas often involves the reaction of an amine with an isocyanate, a reaction that would be applicable to this compound. nih.gov

The formation of sulfonamides is another important derivatization of the amino group. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction allows for the introduction of a sulfonyl group, which can significantly alter the physicochemical properties of the parent molecule. The synthesis of sulfonamides from primary amines and aryl sulfonyl chlorides is a well-established method. nih.govekb.eg A variety of (hetero)aryl sulfonamides can be prepared through the reductive coupling of aryl sulfinates and nitroarenes, offering an alternative synthetic route. acs.org

Table 1: Examples of Amino Moiety Functionalization Reactions

| Derivative Type | Reagent | General Conditions |

|---|---|---|

| Amide | Acyl Chloride | Base (e.g., pyridine, triethylamine) |

| Urea | Isocyanate | Aprotic solvent |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., pyridine) |

N-Alkylation, N-Arylation, and N-Heterocyclization Reactions

Direct N-alkylation of the amino group of this compound can be challenging due to the potential for over-alkylation and the electron-withdrawing nature of the substituted pyridine ring. However, methods such as reductive amination or the use of specific alkylating agents under controlled conditions could potentially yield the desired N-alkylated products.

N-arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a carbon-nitrogen bond between the aminopyridine and an aryl halide or triflate. The use of specific palladium catalysts and ligands is crucial for the success of this transformation, especially with electron-deficient pyridines. While direct examples with this compound are scarce, the Buchwald-Hartwig amination of other substituted halopyridines with various amines is well-documented. researchgate.net

N-heterocyclization involves the formation of a new heterocyclic ring incorporating the amino nitrogen. This can be achieved through various condensation reactions with bifunctional electrophiles. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring, while reaction with an α-haloketone could yield an imidazole (B134444) ring.

Modifications of the Pyridine Ring System

The pyridine ring of this compound is electron-deficient due to the presence of the nitro and trifluoromethyl groups. This electronic nature dictates the regioselectivity and feasibility of various ring modification strategies.

Halogenation and Other Electrophilic Substitutions

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to its electron-deficient character. The nitro and trifluoromethyl groups further deactivate the ring towards electrophilic attack. However, under forcing conditions, halogenation might be possible. The directing effects of the existing substituents would need to be considered to predict the regiochemical outcome. For 2-aminopyridines, electrophilic substitution is known to be challenging, often requiring harsh conditions. google.com A one-pot ring-opening, halogenation, and ring-closing sequence has been developed for the 3-selective halogenation of pyridines, which could potentially be adapted. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

For cross-coupling reactions to be applicable, a leaving group, typically a halogen, must first be introduced onto the pyridine ring. Once a halogenated derivative of this compound is obtained, a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions can be employed.

The Sonogashira reaction enables the coupling of a terminal alkyne with the halogenated pyridine derivative in the presence of palladium and copper catalysts. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported, providing a relevant precedent. scirp.orgresearchgate.net

The Buchwald-Hartwig amination , as mentioned earlier, can also be applied to a halogenated derivative of the pyridine ring to introduce a new amino substituent at a different position. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Table 2: Overview of Potential Cross-Coupling Reactions on Halogenated this compound

| Reaction Name | Coupling Partner | Key Catalysts | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium | C-C |

| Sonogashira | Terminal alkyne | Palladium, Copper | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Palladium | C-N |

Transformations of the Nitro Group to Other Functionalities

The nitro group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the this compound scaffold.

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This can be achieved using a wide range of reducing agents. organic-chemistry.orgwikipedia.org Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). orgsyn.org The resulting 2-(trifluoromethyl)pyridine-3,4-diamine would be a valuable intermediate for the synthesis of fused heterocyclic systems, such as imidazopyridines. The electrochemical reduction of nitrobenzotrifluorides to the corresponding anilines has also been reported as a scalable method. acs.org

The nitro group can also be partially reduced to a hydroxylamine (B1172632) or a nitroso group under specific reaction conditions. Furthermore, it can participate in various cyclization reactions, acting as an electrophile or a precursor to a reactive intermediate.

Table 3: Potential Transformations of the Nitro Group

| Product Functional Group | Reagents and Conditions |

|---|---|

| Amine | Catalytic hydrogenation (e.g., H₂, Pd/C); Metal/acid (e.g., Fe/HCl) |

| Hydroxylamine | Controlled reduction (e.g., Zn/NH₄Cl) |

| Nitroso | Mild reduction |

Regioselective Derivatization Strategies for Complex Scaffolds

A thorough review of available scientific literature reveals no specific documented regioselective derivatization strategies for this compound for the purpose of building complex scaffolds.

In general, the reactivity of substituted pyridines is dictated by the electronic nature and position of the substituents. For a hypothetical derivatization:

Amine Group Functionalization: The primary amine at the C4 position would be the most likely site for initial derivatization. Reactions such as acylation, alkylation, sulfonylation, or diazotization followed by substitution could potentially occur. The regioselectivity would be inherent to the position of the amine group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro and trifluoromethyl groups. However, the positions ortho and para to the activating groups are typically favored. In this molecule, the C5 and C3 positions are ortho and para to the C4-amino group (if considering it as a directing group after potential transformation) and the C3-nitro group, while the C5 position is meta to the C2-trifluoromethyl group. The nitro group itself could also potentially act as a leaving group in some SNAr reactions, although this is less common than with halogens.

Electrophilic Aromatic Substitution: Due to the presence of two strong electron-withdrawing groups (NO2 and CF3), the pyridine ring is highly deactivated towards electrophilic aromatic substitution. Such reactions would be exceptionally difficult to achieve.

Reduction of the Nitro Group: The nitro group at the C3 position could be selectively reduced to an amino group, yielding a diamine derivative. This would fundamentally alter the electronic properties of the ring and open up new avenues for derivatization, such as the formation of fused heterocyclic systems.

Without experimental data, any discussion of regioselectivity remains speculative. The interplay between the directing effects of the amino, nitro, and trifluoromethyl groups would need to be determined empirically.

Synthesis of Advanced Pyridine Scaffolds Incorporating this compound

No published research could be located that describes the use of this compound as a building block in the synthesis of more advanced pyridine scaffolds.

Hypothetically, this compound could serve as a precursor for various complex structures:

Fused Pyridine Systems: If the nitro group were reduced to an amine, the resulting 2-(trifluoromethyl)pyridine-3,4-diamine could be a key intermediate for synthesizing fused heterocyclic systems like pyrido[3,4-b]pyrazines or pyrido[3,4-b]imidazoles through condensation with 1,2-dicarbonyl compounds or carboxylic acids, respectively.

Biaryl Scaffolds: Following the conversion of the C4-amino group into a suitable leaving group (e.g., a halide via a Sandmeyer-type reaction), the resulting substituted pyridine could potentially undergo cross-coupling reactions like Suzuki or Stille couplings to form biaryl structures. Alternatively, as seen in some modern methodologies, the nitro group itself could be targeted as a leaving group in certain palladium-catalyzed cross-coupling reactions.

The table below conceptualizes potential, but currently undocumented, transformations for creating advanced scaffolds.

| Starting Material | Potential Reaction Type | Potential Advanced Scaffold Class |

| This compound | Reduction of NO2, then cyclocondensation | Fused Pyridines (e.g., Pyridoimidazoles) |

| This compound | Diazotization and substitution of NH2, then cross-coupling | Biaryl Pyridines |

| This compound | Cross-coupling (displacing NO2) | Substituted Biaryls |

It must be reiterated that these are theoretical pathways based on the known chemistry of related compounds, and no specific examples involving this compound have been reported in the reviewed literature.

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive and modulating functional groups on the pyridine (B92270) ring of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694) positions it as a key starting material for constructing intricate molecular architectures.

Precursors for Advanced Heterocyclic Systems

The structure of this compound is primed for the synthesis of fused heterocyclic systems, which are core components of many biologically active compounds. The adjacent amino and nitro groups are particularly important. Catalytic reduction of the nitro group at the 3-position would yield 2-(trifluoromethyl)pyridine-3,4-diamine. This resulting ortho-diamine is a classic precursor for the annulation of a new heterocyclic ring onto the pyridine core.

By reacting this diamine intermediate with various electrophilic reagents, a diverse range of fused pyridines can be accessed. For instance, reaction with α-dicarbonyl compounds can lead to the formation of substituted pyrido[3,4-b]pyrazines, while condensation with carboxylic acids or their derivatives can yield pyrido[3,4-d]imidazoles. These fused systems are prevalent in medicinal chemistry and materials science. ias.ac.inorganic-chemistry.orgresearchgate.net

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reagent Class | Resulting Fused Ring System | Potential Application Area |

| α-Dicarbonyls (e.g., glyoxal) | Pyrido[3,4-b]pyrazines | Pharmaceuticals, Organic Electronics |

| Carboxylic Acids / Esters | Pyrido[3,4-d]imidazoles | Medicinal Chemistry |

| Phosgene / Equivalents | Pyrido[3,4-d]imidazol-2-ones | Bioactive Molecules |

| Carbon Disulfide | Pyrido[3,4-d]imidazole-2-thiones | Synthetic Intermediates |

Intermediates in Agrochemical Research and Development

Pyridine derivatives containing a trifluoromethyl group are a cornerstone of the modern agrochemical industry. jst.go.jpjst.go.jp The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and bioavailability of active ingredients. nih.govresearchoutreach.org More than half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being a major component. jst.go.jpnih.gov

This compound serves as a valuable intermediate for creating novel agrochemicals. The amino group can be readily modified through reactions like acylation, alkylation, or diazotization, allowing for the introduction of diverse functionalities and the construction of larger, more complex active molecules. The nitro group can be retained as an electronic modifier or reduced to an amine for further derivatization. This versatility allows chemists to systematically modify the structure to optimize efficacy against specific pests or weeds while managing crop safety. researchoutreach.orgagropages.com Numerous commercial pesticides are built upon the trifluoromethylpyridine scaffold, highlighting the industrial relevance of intermediates like the title compound. jst.go.jpnih.govresearchoutreach.orgresearchgate.net

Table 2: Examples of Commercial Agrochemicals with a Trifluoromethylpyridine Core

| Compound Name | Type | Key Intermediate Moiety |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid |

| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)pyridine |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine |

Role in Ligand Design for Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. Substituted aminopyridines are well-established ligands in coordination chemistry and catalysis. ekb.egnsf.gov

Chelation Properties and Metal Complexation Studies

This compound possesses two primary sites for metal coordination: the lone pair of electrons on the endocyclic pyridine nitrogen and the exocyclic 4-amino group. This allows it to function as a monodentate or potentially a bidentate chelating ligand, forming stable complexes with various transition metals. ekb.egnih.govresearchgate.net

The electronic properties of the ligand are significantly influenced by its substituents. The strongly electron-withdrawing trifluoromethyl and nitro groups decrease the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond. acs.org This electronic modulation can be exploited to fine-tune the catalytic activity of the resulting metal complex. The stability and properties of such complexes are critical for their application in catalysis and materials science. nih.gov

Applications in Asymmetric Synthesis

While this compound is an achiral molecule, it is a valuable scaffold for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov The 4-amino group provides a convenient handle for introducing chirality. This can be achieved by reacting the amine with a chiral acid to form a chiral amide, or with a chiral aldehyde to form a chiral imine, which can then be reduced.

These modified, chiral aminopyridine derivatives can serve as ligands for transition metals like copper, rhodium, or iridium, creating catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations, such as asymmetric hydrogenation or Henry reactions. rsc.orgnih.govrsc.org The development of modular chiral ligands, where the steric and electronic properties can be easily tuned, is a central goal in catalysis research, and scaffolds like this aminopyridine are ideal starting points. nih.govrsc.org The aza-Henry reaction, which produces β-nitroamines, is a key carbon-carbon bond-forming reaction where chiral ligands are crucial for controlling stereochemistry. nih.govfrontiersin.org

Incorporation into Functional Materials Research

The unique electronic and structural features of this compound make it an interesting candidate for incorporation into functional organic materials. The electron-deficient nature of the nitropyridine ring can be utilized in the design of materials with specific optical or electronic properties. nih.gov

For example, the amino group can act as a monomeric unit for polymerization, leading to the formation of polymers with pyridyl side chains. These materials could find applications as sensors, catalysts, or components in electronic devices. Furthermore, nitropyridines have been investigated as precursors for organic optical materials and energetic compounds. nih.gov The ability of the pyridine nitrogen and amino group to participate in hydrogen bonding and metal coordination also allows for the construction of supramolecular assemblies and metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net

Polymer Chemistry and Polymer Precursors

While direct experimental studies on the polymerization of this compound are not extensively documented in publicly available literature, its molecular architecture suggests its potential as a valuable monomer or precursor in the synthesis of advanced polymers. The presence of a reactive primary amine group (-NH2) on the pyridine ring opens up possibilities for its incorporation into various polymer backbones through well-established polymerization reactions.

The amino functionality allows this compound to act as a monomer in step-growth polymerization. For instance, it could theoretically be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to produce polyimides. The rigid pyridine ring, coupled with the bulky and electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups, would be expected to impart unique properties to the resulting polymers. These properties could include high thermal stability, enhanced solubility in organic solvents, and specific optical and electronic characteristics.

The incorporation of the trifluoromethyl group is a common strategy in polymer chemistry to enhance thermal and oxidative stability, lower the dielectric constant, and improve solubility. The nitro group, being a strong electron-withdrawing group, can further modify the electronic properties of the polymer and potentially enhance its thermal resistance. The specific substitution pattern on the pyridine ring would also lead to polymers with distinct chain conformations and intermolecular interactions, influencing their macroscopic properties.

Table 1: Potential Polymer Classes and Expected Properties from this compound as a Monomer

| Polymer Class | Co-monomer Type | Potential Polymer Properties |

| Polyamides | Diacyl Chlorides / Dicarboxylic Acids | High thermal stability, good mechanical strength, potential for high-performance fibers and films. |

| Polyimides | Dianhydrides | Excellent thermal and oxidative stability, good dielectric properties, chemical resistance. |

| Polyureas | Diisocyanates | Formation of rigid segments in polyurethane-urea copolymers, potentially enhancing thermal and mechanical properties. |

It is important to note that the synthesis and characterization of these potential polymers would require further experimental investigation to validate these theoretical attributes.

Optoelectronic Materials and Fluorescent Probes

The unique electronic structure of this compound makes it an interesting candidate for research in optoelectronic materials and as a scaffold for fluorescent probes. The pyridine ring is a well-known component in the design of organic electronic materials, and its properties can be finely tuned through the introduction of various substituents.

The combination of a strong electron-donating amino group and powerful electron-withdrawing nitro and trifluoromethyl groups on the same aromatic ring creates a significant intramolecular charge transfer (ICT) character. This ICT is a key feature in the design of chromophores and fluorophores. Upon photoexcitation, a redistribution of electron density from the amino group to the nitro- and trifluoromethyl-substituted parts of the pyridine ring can occur, which is often associated with interesting photophysical properties, including fluorescence.

While specific experimental data on the photophysical properties of this compound are scarce, research on similar substituted aminopyridines has shown that they can exhibit fluorescence. nih.gov Unsubstituted pyridin-2-amine, for instance, is known to have a high quantum yield and is considered a potential scaffold for fluorescent probes. nih.gov The emission wavelength and quantum yield of such compounds are highly dependent on the nature and position of the substituents. The nitro group, in particular, is known to often quench fluorescence, but in certain molecular contexts, it can contribute to solvatochromic and other interesting photophysical behaviors.

The amino group also provides a convenient handle for further chemical modification, allowing the attachment of this pyridinyl scaffold to other molecules or biomolecules to create targeted fluorescent probes. For example, it could be derivatized to include a reactive group for bioconjugation, enabling its use in cellular imaging applications.

Table 2: Hypothetical Photophysical Properties of this compound in Comparison to a Generic Fluorescent Aminopyridine

| Property | Generic Fluorescent Aminopyridine | Hypothetical this compound |

| Absorption Maximum (λ_abs) | ~300-350 nm | Potentially red-shifted due to strong ICT |

| Emission Maximum (λ_em) | ~350-450 nm | Potentially in the visible region, highly solvatochromic |

| Quantum Yield (Φ_F) | Moderate to High | Potentially lower due to the nitro group, but could be environmentally sensitive |

| Stokes Shift | Moderate | Potentially large due to significant excited-state relaxation |

Note: The values for this compound are hypothetical and require experimental verification.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, well-defined structures. This compound possesses several functional groups that can participate in a variety of non-covalent interactions, making it a promising building block for the construction of supramolecular assemblies.

The primary amine group is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are hydrogen bond acceptors. This combination allows for the formation of robust and directional hydrogen bonding networks, which are fundamental to supramolecular self-assembly. These interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures in the solid state.

Furthermore, the pyridine ring can engage in π-π stacking interactions with other aromatic systems. The electron-deficient nature of the pyridine ring, enhanced by the nitro and trifluoromethyl substituents, can favor interactions with electron-rich aromatic molecules. The fluorine atoms of the trifluoromethyl group can also participate in various non-covalent interactions, including halogen bonding and C-F···H hydrogen bonding.

Table 3: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Functional Groups | Potential Role in Self-Assembly |

| Hydrogen Bonding | Amino group (donor), Pyridine N (acceptor), Nitro O (acceptor) | Primary driving force for the formation of ordered structures like tapes, sheets, and networks. |

| π-π Stacking | Pyridine ring | Stabilization of layered structures through aromatic interactions. |

| Halogen Bonding | Fluorine atoms of -CF3 group | Directional interactions that can contribute to the overall packing and stability of the assembly. |

| Dipole-Dipole Interactions | Nitro group, Trifluoromethyl group | Influence on the alignment and orientation of molecules within the crystal lattice. |

Theoretical and Computational Studies of 3 Nitro 2 Trifluoromethyl Pyridin 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to provide information about its electronic distribution and energy levels.

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons.

For 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694), one would expect the HOMO to be localized primarily on the electron-rich portions of the molecule, likely the amino group and the pyridine (B92270) ring nitrogen. Conversely, the LUMO would be expected to be concentrated on the electron-deficient nitro and trifluoromethyl groups. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Expected Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates electron-donating capability |

| LUMO Energy | Relatively Low | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Moderate to Small | Suggests potential for chemical reactivity |

| HOMO Localization | Amino group, Pyridine N | Likely sites for electrophilic attack |

| LUMO Localization | Nitro group, CF3 group | Likely sites for nucleophilic attack |

Note: This table is illustrative and not based on actual calculated data.

Charge Distribution, Electrostatic Potential Surfaces, and Dipole Moments

The electrostatic potential (ESP) surface visually represents the charge distribution, with red areas indicating negative potential (electron-rich regions) and blue areas indicating positive potential (electron-poor regions). For this compound, negative ESP would be anticipated around the oxygen atoms of the nitro group and the nitrogen of the amino group, while positive potential would be expected near the hydrogen atoms of the amino group and potentially on the carbon atom attached to the trifluoromethyl group.

Table 2: Predicted Electronic Properties

| Property | Predicted Characteristic | Implication |

| Charge on Nitro Group Oxygens | Highly Negative | Site for interaction with electrophiles/cations |

| Charge on Amino Group Nitrogen | Negative | Potential for hydrogen bonding |

| Charge on Amino Group Hydrogens | Positive | Potential for hydrogen bonding |

| Electrostatic Potential | Significant variation across the molecule | Indicates reactive sites for polar interactions |

| Dipole Moment | Non-zero, likely significant | Influences solubility and intermolecular forces |

Note: This table is illustrative and not based on actual calculated data.

Reaction Pathway Modeling and Energy Profiles

Computational modeling can be used to explore potential reaction pathways, predict the feasibility of a reaction, and understand its mechanism.

Computational Prediction of Reactivity and Regioselectivity

By modeling the approach of various reagents, it is possible to predict the most likely sites of reaction (regioselectivity) and the activation energy barriers, which relate to the reaction rate. For this compound, one could computationally investigate reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino group. The calculated energy profiles for different pathways would reveal the most favorable reaction products.

Solvent Effects and Catalysis in silico

The surrounding environment can significantly influence chemical reactions. Computational models can incorporate solvent effects, often using polarizable continuum models (PCM), to provide more realistic predictions of reaction outcomes. Furthermore, the role of catalysts can be investigated by including the catalyst in the computational model and calculating how it affects the reaction energy profile, for instance, by lowering the activation energy.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are typically performed on static molecules, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives (focused on physicochemical properties and reactivity, not biological efficacy or toxicity)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework for establishing mathematical correlations between the structural features of a series of chemical compounds and their physicochemical properties or reactivity. While frequently applied to predict biological activity, QSAR methodologies are equally valuable for understanding and predicting fundamental chemical characteristics that govern a molecule's behavior. For derivatives of this compound, QSAR can elucidate how structural modifications influence properties such as lipophilicity, electronic distribution, and susceptibility to chemical reactions.

The reactivity and physicochemical profile of the this compound scaffold are dictated by a complex interplay of its constituent functional groups. The pyridine ring itself is an electron-deficient aromatic system. This inherent electron deficiency is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the C3 position and the trifluoromethyl group (-CF₃) at the C2 position. researchgate.netnih.gov Conversely, the amino group (-NH₂) at the C4 position acts as an electron-donating group through resonance. This particular arrangement creates a pronounced "push-pull" electronic effect, which polarizes the molecule and establishes distinct regions of high and low electron density, thereby defining its chemical reactivity.

In a QSAR context, derivatives of this parent molecule would be analyzed by quantifying the effects of structural changes on a set of calculated molecular descriptors. These descriptors fall into several categories, including lipophilic, electronic, and steric parameters. mlsu.ac.in

Lipophilic and Steric Descriptors

Lipophilicity, commonly quantified by the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of a molecule's solubility and transport properties. Steric factors, described by parameters like molar refractivity (MR) or van der Waals volume, relate to the size and shape of the molecule, which can influence its ability to interact with other chemical species.

For a hypothetical series of derivatives where the 4-amino group is modified (e.g., by N-alkylation), a clear trend in these properties would be expected. As the size of the alkyl substituent increases, both lipophilicity and steric bulk would rise systematically. A QSAR model could capture this relationship with a high degree of correlation.

Table 1: Hypothetical Physicochemical Properties of N-Substituted this compound Derivatives

| Derivative (R-group on 4-amine) | Formula | Molecular Weight ( g/mol ) | Calculated log P | Molar Refractivity (cm³) |

| Hydrogen (Parent Compound) | C₆H₄F₃N₃O₂ | 207.11 | 1.45 | 38.5 |

| Methyl | C₇H₆F₃N₃O₂ | 221.14 | 1.85 | 43.1 |

| Ethyl | C₈H₈F₃N₃O₂ | 235.17 | 2.25 | 47.7 |

| n-Propyl | C₉H₁₀F₃N₃O₂ | 249.20 | 2.65 | 52.3 |

| Acetyl | C₈H₆F₃N₃O₃ | 249.15 | 1.20 | 43.3 |

Electronic and Reactivity Descriptors

The electronic nature of derivatives is paramount to understanding their reactivity. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to derive a host of electronic descriptors. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). acs.org

The large HOMO-LUMO energy gap suggests high kinetic stability. acs.org In derivatives of this compound, the strong electron-withdrawing groups would significantly lower the LUMO energy, making the pyridine ring highly susceptible to nucleophilic attack. nih.govresearchgate.net

Further detail can be achieved using local reactivity descriptors, such as Fukui functions (f+, f-) and the Molecular Electrostatic Potential (MESP). The MESP provides a visual map of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For the parent compound, negative potential would be concentrated around the oxygen atoms of the nitro group, while the carbon atoms bonded to the -NO₂ and -CF₃ groups would be highly electron-deficient and thus prone to nucleophilic attack. mdpi.com Fukui functions can quantify this, predicting the most probable sites for electrophilic (f-) and nucleophilic (f+) attack on an atom-by-atom basis. researchgate.netias.ac.in

Table 2: Hypothetical Calculated Electronic and Global Reactivity Descriptors for Derivatives

| Derivative (R-group on 4-amine) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) | Softness (S) |

| Hydrogen | -7.2 | -3.5 | 3.7 | 1.85 | 0.54 |

| Methyl | -7.0 | -3.4 | 3.6 | 1.80 | 0.56 |

| Ethyl | -6.9 | -3.4 | 3.5 | 1.75 | 0.57 |

| n-Propyl | -6.8 | -3.3 | 3.5 | 1.75 | 0.57 |

| Acetyl | -7.5 | -3.8 | 3.7 | 1.85 | 0.54 |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (B6160694) (C₆H₄F₃N₃O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 208.0259. Detection of an ion with an m/z value matching this calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. This technique is also highly effective for assessing sample purity, as it can detect trace impurities with different elemental formulas.

Table 7.1: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 208.0259 | N/A | N/A |

| [M+Na]⁺ | 230.0078 | N/A | N/A |

Note: Experimental data for this specific compound is not publicly available. The table indicates the expected values.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, proximity, and coupling of protons (¹H), carbons (¹³C), and fluorine (¹⁹F).

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all signals, especially for complex substituted aromatic systems.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a correlation between the two aromatic protons on the pyridine (B92270) ring (H5 and H6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C5 and C6 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for identifying quaternary carbons (those without attached protons) like C2, C3, and C4, and the carbon of the CF₃ group. For instance, the H5 proton would show correlations to C3, C4, and C6, while the H6 proton would correlate to C2, C4, and C5. The protons of the amine group (-NH₂) might show correlations to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are connected by bonds. A NOESY spectrum could reveal through-space proximity between the amine protons and the H5 proton, helping to confirm the geometry of the molecule.

Solid-State NMR (ssNMR) is employed to study the structure and dynamics of materials in their solid phase. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment in a crystalline lattice. This technique would be particularly useful for characterizing different polymorphs (crystalline forms) of this compound, which might exhibit different physical properties. By analyzing chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about intermolecular packing and hydrogen bonding in the solid state.

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a highly informative and sensitive technique for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in strong, sharp signals. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment. For this compound, the -CF₃ group at the C2 position, adjacent to a nitro group and the pyridine nitrogen, is in a very electron-poor environment. This would result in a characteristic chemical shift. In proton-coupled ¹⁹F NMR, the signal might show long-range coupling to the H6 proton of the pyridine ring.

For the related compound 2-(Trifluoromethyl)pyridine , a ¹⁹F NMR chemical shift is reported around -62.6 ppm (relative to CFCl₃). rsc.org The presence of the electron-withdrawing nitro group and the electron-donating amine group in this compound would be expected to shift this value.

Table 7.2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (Pyridine H5/H6) | 8.0 - 8.5 | d | ~ 5-7 |

| ¹H (Pyridine H5/H6) | 6.5 - 7.0 | d | ~ 5-7 |

| ¹H (NH₂) | 5.0 - 6.0 | br s | N/A |

| ¹³C (Pyridine Ring) | 110 - 160 | --- | N/A |

| ¹³C (CF₃) | 120 - 125 | q | ¹JCF ≈ 270-280 |

| ¹⁹F (CF₃) | -60 to -70 | s | N/A |

Note: This table represents predicted values based on the analysis of similar structures. Experimental data for this specific compound is not publicly available.

X-ray Crystallography for Solid-State Structure Determination